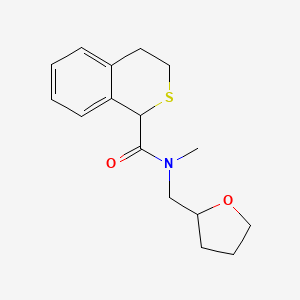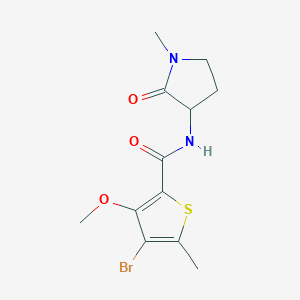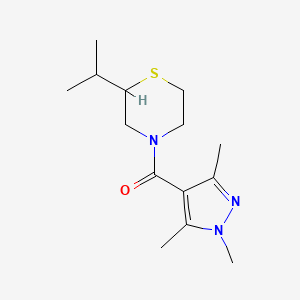
N-(cyclopropylmethyl)-1-(1H-indole-7-carbonyl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclopropylmethyl)-1-(1H-indole-7-carbonyl)piperidine-3-carboxamide, commonly known as CPI-455, is a novel small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. CPI-455 belongs to the class of p300/CBP inhibitors and has been shown to have promising anticancer properties.
Mecanismo De Acción
CPI-455 inhibits the acetyltransferase activity of p300/CBP by binding to the bromodomain of these proteins. This leads to a decrease in the acetylation of histones and transcription factors, resulting in the downregulation of genes that are important for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
CPI-455 has been shown to have a selective inhibitory effect on p300/CBP, with no significant effect on other histone acetyltransferases. This selectivity makes it a promising therapeutic candidate with minimal off-target effects. CPI-455 has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPI-455 has several advantages for lab experiments, including its high potency, selectivity, and good pharmacokinetic properties. However, there are also some limitations to its use in the lab, including its high cost and the need for specialized equipment and expertise for its synthesis and characterization.
Direcciones Futuras
There are several future directions for the study of CPI-455. One area of research is the development of more potent and selective p300/CBP inhibitors based on the structure of CPI-455. Another area of research is the investigation of the mechanism of action of CPI-455 and its effects on gene expression and epigenetic regulation. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of CPI-455 as a potential anticancer agent.
Conclusion:
In conclusion, CPI-455 is a promising small molecule inhibitor with potential therapeutic applications in cancer treatment. Its high potency, selectivity, and good pharmacokinetic properties make it a promising candidate for further study. The development of more potent and selective p300/CBP inhibitors based on the structure of CPI-455 and further investigation of its mechanism of action and effects on gene expression and epigenetic regulation are important areas of future research.
Métodos De Síntesis
The synthesis of CPI-455 involves the reaction of 1-(1H-indole-7-carbonyl)piperidine-3-carboxylic acid with cyclopropylmethylamine. This reaction is carried out in the presence of coupling reagents such as EDC and HOBt. The resulting product is then purified using column chromatography to obtain CPI-455 in high yield and purity.
Aplicaciones Científicas De Investigación
CPI-455 has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the activity of p300/CBP, which are important transcriptional coactivators that play a crucial role in the development and progression of cancer. CPI-455 has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth in preclinical models.
Propiedades
IUPAC Name |
N-(cyclopropylmethyl)-1-(1H-indole-7-carbonyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c23-18(21-11-13-6-7-13)15-4-2-10-22(12-15)19(24)16-5-1-3-14-8-9-20-17(14)16/h1,3,5,8-9,13,15,20H,2,4,6-7,10-12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYWNZQDZZETPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC3=C2NC=C3)C(=O)NCC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-1-(1H-indole-7-carbonyl)piperidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-1H-indole-7-carboxamide](/img/structure/B7591418.png)


![5-(4-methoxyphenyl)-N-[1-(1,3-thiazol-2-yl)propyl]-1H-pyrazole-4-carboxamide](/img/structure/B7591437.png)
![3,4-dihydro-1H-isothiochromen-1-yl(2,3-dihydropyrrolo[3,2-c]pyridin-1-yl)methanone](/img/structure/B7591447.png)

![2,3-Dihydropyrrolo[3,2-c]pyridin-1-yl-(5,6-dimethyl-1-benzofuran-2-yl)methanone](/img/structure/B7591452.png)

![[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-(3-methoxythiophen-2-yl)methanone](/img/structure/B7591468.png)


![[2-(Dimethylamino)pyridin-4-yl]-(3-methyl-2-phenylazetidin-1-yl)methanone](/img/structure/B7591502.png)

![5-Chloro-7-methyl-2-[(2-methyl-1,2,4-triazol-3-yl)methylsulfanyl]-1,3-benzoxazole](/img/structure/B7591516.png)